molecular formula C24H26N4O5 B1662247 PD-168077 maleate CAS No. 630117-19-0

PD-168077 maleate

Cat. No.: B1662247
CAS No.: 630117-19-0
M. Wt: 450.5 g/mol
InChI Key: NAEUGRPISCANHO-BTJKTKAUSA-N
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Description

PD 168077 maleate is a selective dopamine D4 receptor (D4R) agonist with a molecular formula of C₂₀H₂₂N₄O·C₄H₄O₄ and a molecular weight of 450.5 g/mol . It exhibits high affinity for D4R, with a reported Ki value of 8.7 nM, and demonstrates selectivity over other dopamine receptor subtypes (D2: Ki = 3,740 nM; D3: Ki = 2,810 nM) and adrenergic/serotonergic receptors (α1: Ki = 168 nM; 5-HT1A: Ki = 385 nM) . The compound is widely used in neuropharmacological studies to investigate D4R-mediated signaling, retinal function, and behavioral responses. It is commercially available in high purity (≥98%) and is typically administered in vitro at concentrations of 500 nM or in vivo at doses ranging from 0.2–25 mg/kg (subcutaneous) in rodent models .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042601
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630117-19-0
Record name PD-168077 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168077 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Identity and Structural Features

PD 168077 maleate (chemical name: N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate) is a benzamide derivative with a molecular weight of 450.49 g/mol. Its structure comprises a piperazine core substituted with a 2-cyanophenyl group and a 3-methylbenzamide moiety, ionically paired with maleic acid to enhance solubility. The compound’s selectivity for D4 receptors (Ki = 8.7 nM) over D2 (>400-fold) and D3 (>300-fold) subtypes is attributed to this unique architecture.

Synthetic Routes to PD 168077 Maleate

Key Intermediates and Retrosynthetic Analysis

The synthesis of PD 168077 maleate hinges on three primary intermediates (Figure 1):

  • 3-Methylbenzoyl chloride : Serves as the acylating agent for the benzamide moiety.
  • 1-(2-Cyanophenyl)piperazine : Provides the D4-targeting pharmacophore.
  • Maleic acid : Utilized for salt formation to improve physicochemical properties.

Retrosynthetically, the molecule is dissected into these components, with convergent synthesis strategies favoring modular assembly.

Stepwise Synthesis Protocol

Preparation of 1-(2-Cyanophenyl)piperazine

A modified Ullmann coupling forms the piperazine scaffold. 4-Bromo-2-cyanobenzene undergoes nucleophilic substitution with piperazine in the presence of CuI (5 mol%) and K2CO3 in dimethylformamide (DMF) at 110°C for 24 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 1-(2-cyanophenyl)piperazine as a white solid (78% yield).

Benzamide Formation

The piperazine intermediate is reacted with 3-methylbenzoyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (2 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Post-reaction, the mixture is washed with NaHCO3 (5%) and brine, dried over MgSO4, and concentrated to afford the free base (85% yield).

Salt Formation with Maleic Acid

The free base is dissolved in hot ethanol (EtOH) and treated with 1.1 equivalents of maleic acid. Crystallization at 4°C for 6 hours yields PD 168077 maleate as a crystalline solid. Purity is confirmed via HPLC (≥98%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms toluene or THF in the Ullmann coupling due to superior solubility of CuI (Table 1). Catalyst loading reduction to 3 mol% CuI decreases yield to 62%, underscoring the necessity of 5 mol% for optimal efficiency.

Table 1: Solvent Impact on Ullmann Coupling Yield

Solvent Temperature (°C) Yield (%)
DMF 110 78
Toluene 110 45
THF 65 32

Purification Techniques

Silica gel chromatography remains the gold standard for intermediate purification. However, recrystallization from ethanol/water (9:1) improves the free base’s purity to 99.5%, as verified by NMR (δ 7.45–7.10 ppm for aromatic protons).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.65–7.10 (m, 7H, aromatic), 4.25 (s, 2H, CH2), 3.52–3.10 (m, 8H, piperazine), 2.35 (s, 3H, CH3).
  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile:water 70:30, 1 mL/min).

Physicochemical Properties

  • Solubility : 45.05 mg/mL in DMSO (100 mM).
  • Storage : Stable at -20°C for >24 months under anhydrous conditions.

Scale-Up Challenges and Solutions

Maleate Stability Under Hygroscopic Conditions

PD 168077 maleate exhibits hygroscopicity, necessitating strict moisture control during large-scale synthesis. Lyophilization post-crystallization reduces water content to <0.5% (Karl Fischer titration).

Byproduct Formation in Ullmann Coupling

Copper-mediated side reactions generate 4-(2-cyanophenyl)morpholine (5–8%), mitigated by optimizing CuI loading and reaction time.

Comparative Analysis of Synthetic Methodologies

Patent vs. Academic Protocols

A Pfizer-patented route employs microwave-assisted synthesis for the Ullmann coupling (150°C, 1 hour, 80% yield), whereas academic methods favor conventional heating (24 hours, 78% yield). While microwave synthesis reduces time, it requires specialized equipment, limiting accessibility.

Green Chemistry Alternatives

Recent efforts replace DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (75%) with lower toxicity.

Applications in Receptor Binding Studies

PD 168077’s synthesis enabled critical D4 receptor studies. For example, Gu et al. demonstrated its role in CaMKII translocation (EC50 = 12 nM), while Yuen et al. utilized it to restore glutamatergic transmission in stressed models. These findings underscore the compound’s value in neuropsychiatric research.

Chemical Reactions Analysis

Types of Reactions: PD 168077 maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may affect the compound’s selectivity and potency.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Name: N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate
  • Molecular Formula: C2020H2222N44O\cdot C44H44O
  • Ki Value: 8.7 nM (D4 receptor)

PD 168077 maleate exhibits over 400-fold selectivity for the D4 receptor compared to D2 and over 300-fold compared to D3 receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Modulation of GABAergic Signaling

PD 168077 has been shown to modulate GABAergic signaling in the prefrontal cortex (PFC). Studies indicate that application of PD 168077 reduces GABAA receptor currents, suggesting a role in synaptic transmission and plasticity. This modulation is mediated through protein kinase A (PKA) pathways, which are crucial for dopaminergic signaling .

Table 1: Effects of PD 168077 on GABAA Receptor Currents

Concentration (μM)Current Amplitude Reduction (%)Sample Size (n)
2015.4 ± 0.686
50Not specifiedNot specified

Pro-Erectile Effects

Research has demonstrated that PD 168077 induces penile erection in male rats via central mechanisms involving the paraventricular nucleus of the hypothalamus. The proerectile effect is dose-dependent, with significant increases in erection episodes observed at effective doses .

Table 2: Dose-Response Effects of PD 168077 on Penile Erection

Dose (ng)Erection Episodes (mean ± SEM)
500.3 ± 0.03
2001.7 ± 0.21

Behavioral Studies

In behavioral pharmacology, PD 168077 has been utilized to study its effects on locomotor activity and reinstatement of drug-seeking behavior. Its administration has shown varying effects on locomotion, indicating its complex role in modulating dopaminergic pathways related to reward and motivation .

Potential Therapeutic Applications

The unique properties of PD 168077 maleate suggest several therapeutic avenues:

  • Schizophrenia Treatment: Given its selective action on D4 receptors, there is potential for PD 168077 to mitigate symptoms associated with schizophrenia without the side effects linked to broader dopamine receptor antagonists.
  • Sexual Dysfunction: Its proerectile properties may offer insights into treating erectile dysfunction through targeted dopaminergic modulation.
  • Neurodegenerative Disorders: Understanding its role in GABAergic signaling could lead to novel treatments for conditions characterized by impaired synaptic function.

Case Study: Dopamine Receptor Modulation in Animal Models

A study investigated the effects of PD 168077 on dopamine release and behavior in rat models. The administration resulted in increased extracellular dopamine levels in the nucleus accumbens, correlating with enhanced sexual behavior metrics . This reinforces the compound's potential as a therapeutic agent targeting dopaminergic pathways.

Mechanism of Action

PD 168077 maleate exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to the modulation of intracellular signaling pathways, including the translocation of calcium/calmodulin-dependent protein kinase II to postsynaptic sites in neurons . The compound’s high selectivity for the D4 receptor over other dopamine receptor subtypes is a key factor in its mechanism of action.

Comparison with Similar Compounds

Table 1: Receptor Affinity Profiles

Compound D4R (Ki, nM) D2R (Ki, nM) D3R (Ki, nM) α1/α2 (Ki, nM) 5-HT1A/2A (Ki, nM)
PD 168077 maleate 8.7 3,740 2,810 168/177 385/4,010
CP 226269 (D4 agonist) Not reported Not reported Not reported Not reported No significant activity
Quinpirole (D2/D3 agonist) >10,000 20–50 10–30 >1,000 >1,000
(S)-Pramipexole (D3 agonist) >10,000 >1,000 2–5 >1,000 >1,000

Key Findings :

  • PD 168077 maleate exhibits >400-fold selectivity for D4R over D2/D3 receptors, unlike quinpirole, which preferentially activates D2/D3 receptors .
  • CP 226269, another D4 agonist, lacks significant off-target activity at serotonergic receptors compared to PD 168077 .

Functional and Behavioral Effects

Table 2: In Vivo and In Vitro Effects

Compound Retinal Function (L-EPSC Modulation) Behavioral Effects (Rodent Models) Off-Target Actions
PD 168077 maleate Reduces L-EPSC amplitude and charge transfer in ON-sustained ganglion cells Increases locomotor activity at 25 mg/kg; induces penile erection via hypothalamic activation Non-D4R-mediated effects observed in topographical responsivity
L-745,870 (D4 antagonist) Blocks PD 168077-mediated L-EPSC suppression No intrinsic behavioral effects at 0.04–1.0 mg/kg Pure D4R antagonism
SKF38393 (D1 agonist) Not studied Enhances locomotor activity via D1 activation No cross-reactivity with D4R

Key Findings :

  • PD 168077 maleate uniquely modulates retinal synaptic transmission, reducing light-evoked excitatory postsynaptic currents (L-EPSCs) by 45% in diabetic models .

Pharmacokinetic and Solubility Profiles

Table 3: Physicochemical Properties

Compound Solubility in DMSO Aqueous Solubility Stability
PD 168077 maleate ~1 mg/mL 0.2 mg/mL (PBS) ≥4 years at -20°C
CP 226269 Not reported Not reported Not reported
Haloperidol (D2 antagonist) Soluble in acetic acid Low in neutral buffers Light-sensitive

Key Findings :

  • PD 168077 maleate requires organic solvents like DMSO for stock preparation, limiting its use in aqueous systems without dilution .
  • Haloperidol’s solubility profile contrasts with PD 168077, reflecting differences in chemical structure and formulation .

Critical Considerations and Limitations

  • Diabetic Retinopathy Applications: While PD 168077 restores diabetic retinal L-EPSC kinetics, its efficacy varies between cell populations, necessitating cautious interpretation .
  • Commercial Variability: Purity and sourcing differ across suppliers (e.g., Tocris Bioscience vs.

Biological Activity

PD 168077 maleate is a selective agonist for the dopamine D4 receptor, exhibiting high affinity and specificity. Its chemical structure is characterized as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate, with a Ki value of approximately 8.7 nM, indicating its potency in activating D4 receptors while showing over 400-fold selectivity against D2 and over 300-fold selectivity against D3 receptors . This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology.

PD 168077 maleate functions primarily through the activation of dopamine D4 receptors. This activation has been linked to various physiological effects, including modulation of neurotransmitter release and synaptic plasticity. Notably, it induces the synaptic translocation of CaMK II (calcium/calmodulin-dependent protein kinase II) to postsynaptic sites in cultured prefrontal cortical neurons, which is crucial for synaptic signaling and plasticity .

Effects on Penile Erection

Research has demonstrated that PD 168077 can induce penile erection in male rats when administered into specific brain regions such as the paraventricular nucleus (PVN) of the hypothalamus. The dose-response relationship indicates that doses ranging from 50 ng to 200 ng significantly enhance erection episodes, with maximal effects observed at higher doses . The pro-erectile effects are mediated by increased nitric oxide (NO) production within the PVN, which is essential for erectile function.

Dose-Response Data

Dose (ng) Erection Episodes
500.3 ± 0.03
1001.0 ± 0.15
2001.7 ± 0.21

This data illustrates the compound's efficacy in modulating erectile function through central mechanisms involving dopamine D4 receptor activation .

Neurophysiological Effects

In addition to its effects on sexual function, PD 168077 has been shown to influence gamma oscillations in the hippocampus, a critical area for learning and memory. Activation of D4 receptors increases gamma oscillation power, which can be inhibited by specific antagonists like L745,870 . This suggests a broader role for D4 receptor activation in cognitive processes.

Case Studies and Research Findings

  • Dopamine D4 Receptor Agonists Inducing Penile Erection :
    • A study compared PD 168077 with another D4 agonist (PIP3EA) and found both compounds induced erections through similar mechanisms involving nitric oxide pathways .
  • Cognitive Enhancement :
    • Another research highlighted that activation of D4 receptors could restore long-term potentiation (LTP) in hippocampal slices from aged mice, suggesting potential cognitive benefits associated with D4 receptor stimulation .
  • Modulation of Neurotransmission :
    • Studies indicate that PD 168077 can modulate GABAergic transmission and enhance glutamatergic signaling under stress conditions, further supporting its role in cognitive functions .

Q & A

Q. What experimental methods are recommended to confirm the selectivity of PD 168077 maleate for dopamine D4 receptors (D4Rs) in vitro?

PD 168077 maleate is characterized as a potent and selective D4R agonist with a binding affinity (Ki) of 8.7 nM for D4Rs, compared to significantly weaker binding for D2 (Ki = 3,740 nM) and D3 receptors (Ki = 2,810 nM) . To validate selectivity, researchers should perform:

  • Radioligand binding assays using transfected cell lines expressing human D4, D2, and D3 receptors.
  • Functional assays (e.g., cAMP inhibition or calcium mobilization) to confirm agonist activity at D4Rs and lack of activity at off-target receptors (e.g., α1/α2 adrenergic or 5-HT1A/5-HT2A receptors) .

Q. How should PD 168077 maleate be prepared and stored to ensure stability in laboratory settings?

  • Solubility : Dissolve in DMSO (1 mg/mL) and dilute in aqueous buffers (e.g., PBS, pH 7.2) to a final concentration of ≤0.2 mg/mL. Avoid aqueous storage beyond 24 hours due to precipitation risks .
  • Storage : Store crystalline solid at -20°C; stability is ≥4 years under these conditions .

Q. What in vivo models are suitable for studying PD 168077 maleate’s effects on dopamine-mediated behaviors?

  • Rodent models : Subcutaneous administration (0.2–25 mg/kg) induces hyperlocomotion and reduces grooming in rats, reflecting D4R-mediated modulation of motor and cognitive behaviors .
  • Intracerebral injection : Direct infusion into the paraventricular nucleus (PVN) of the hypothalamus (50–200 ng/animal) triggers penile erection, a model for studying D4R-linked sexual behavior .

Advanced Research Questions

Q. How can researchers reconcile PD 168077 maleate’s low antioxidant activity (TEAC = 0.03 mM) with its neuroprotective potential in oxidative stress models?

Despite its minimal direct antioxidant capacity (as shown in TEAC assays), PD 168077 may exert neuroprotection via D4R-dependent signaling pathways. For example:

  • Calcium signaling : PD 168077 induces CaMKII translocation in prefrontal cortical neurons, a process blocked by IP3 receptor antagonists (e.g., 2-APB) or calcium chelators (e.g., BAPTA-AM) .
  • Experimental design : Compare oxidative stress outcomes in wild-type vs. D4R-knockout models to isolate receptor-mediated effects from direct antioxidant actions .

Q. How should contradictory findings about PD 168077’s functional effects (e.g., agonist vs. antagonist activity) be addressed?

Discrepancies may arise from assay-specific conditions (e.g., receptor isoforms, cell types):

  • Receptor isoforms : Human D4.4 receptors are commonly studied, but PD 168077’s efficacy may vary across splice variants (e.g., D4.2, D4.7). Validate using isoform-specific transfection systems .
  • Functional vs. binding assays : Use both GTPγS binding (to measure G-protein activation) and β-arrestin recruitment assays to distinguish biased agonism .

Q. What strategies can mitigate off-target effects of PD 168077 maleate in complex neural circuits?

  • Pharmacological controls : Co-administer selective antagonists (e.g., L-745,870 for D4Rs) to confirm target specificity .
  • Brain region-specific delivery : Employ intracerebral microinjection or optogenetic-DREADD approaches to restrict activity to defined circuits (e.g., prefrontal cortex vs. hypothalamus) .

Methodological Considerations

Q. How can researchers optimize dosing protocols for PD 168077 maleate in chronic studies?

  • Pharmacokinetics : Conduct pilot studies measuring plasma and brain concentrations post-administration (e.g., LC-MS/MS) to establish dose-response relationships .
  • Tolerance testing : Monitor behavioral or molecular adaptations (e.g., receptor desensitization) over repeated dosing .

Q. What analytical techniques are recommended for quantifying PD 168077 maleate in biological samples?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 220 nm) or LC-MS/MS for high sensitivity .
  • Sample preparation : Extract brain homogenates with acetonitrile:water (70:30) to improve recovery rates .

Data Interpretation and Reporting

  • Conflict resolution : Cross-reference findings with structurally distinct D4R agonists/antagonists (e.g., L-750,667) to validate mechanistic conclusions .
  • Reproducibility : Adhere to detailed experimental protocols (e.g., solvent preparation, animal handling) as outlined in to minimize variability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.